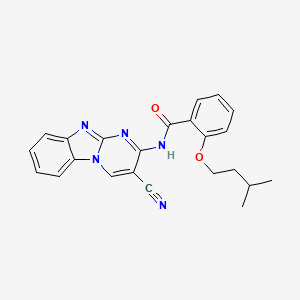
N-Vanillylidene aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Vanillylidene aniline is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.2585 g/mol . It is a Schiff base derived from the condensation of vanillin and aniline. The compound is characterized by its aromatic structure, which includes a methoxy group and an imine group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Vanillylidene aniline is typically synthesized through a condensation reaction between vanillin and aniline. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Vanillin+Aniline→N-Vanillylidene aniline+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.
化学反応の分析
Types of Reactions
N-Vanillylidene aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-Vanillylidene aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N-Vanillylidene aniline involves its ability to interact with various molecular targets through its imine and aromatic groups. These interactions can modulate biological pathways, leading to its observed biological activities. The compound’s ability to form coordination complexes with metal ions also plays a role in its chemical reactivity and applications.
類似化合物との比較
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar synthetic routes and applications.
N-Salicylideneaniline: Known for its use in coordination chemistry and similar biological activities.
Uniqueness
N-Vanillylidene aniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other Schiff bases and contributes to its specific applications in various fields .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-methoxy-4-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChIキー |
NQTPEBUGIFUYEC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11984769.png)


![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(phenyl)methanone](/img/structure/B11984787.png)




![Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11984827.png)
![2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide](/img/structure/B11984832.png)
![2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11984836.png)
![3-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984842.png)

![2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide](/img/structure/B11984849.png)
